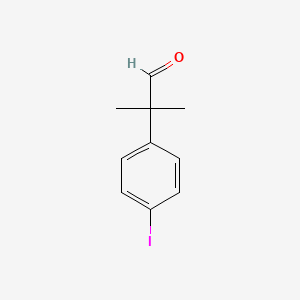
2-(4-Iodophenyl)-2-methylpropanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Iodophenyl)-2-methylpropanal is an organic compound with the molecular formula C10H11IO. It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a methylpropanal group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Iodophenyl)-2-methylpropanal typically involves the iodination of a suitable precursor. One common method is the iodination of 2-methylpropanal using iodine and a suitable oxidizing agent. The reaction is usually carried out under mild conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to optimize efficiency and scalability. The use of automated systems and precise control of reaction parameters can enhance the overall yield and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Iodophenyl)-2-methylpropanal can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-(4-Iodophenyl)-2-methylpropanoic acid.
Reduction: 2-(4-Iodophenyl)-2-methylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-Iodophenyl)-2-methylpropanal has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used as a probe to study biological processes involving iodine-containing compounds.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-Iodophenyl)-2-methylpropanal involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, which can influence the compound’s reactivity and interactions with other molecules. The aldehyde group can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Iodophenyl)acetaldehyde: Similar structure but lacks the methyl group.
4-Iodophenylacetonitrile: Contains a nitrile group instead of an aldehyde group.
2-(4-Iodophenyl)ethanol: Contains an alcohol group instead of an aldehyde group.
Propiedades
Fórmula molecular |
C10H11IO |
|---|---|
Peso molecular |
274.10 g/mol |
Nombre IUPAC |
2-(4-iodophenyl)-2-methylpropanal |
InChI |
InChI=1S/C10H11IO/c1-10(2,7-12)8-3-5-9(11)6-4-8/h3-7H,1-2H3 |
Clave InChI |
WEIBPBNPKFVSMH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C=O)C1=CC=C(C=C1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Dimethylamino)methyl]-6-quinolinamine](/img/structure/B13865864.png)

![3-[(1-Methylpiperidin-4-yl)amino]quinolin-6-ol](/img/structure/B13865870.png)
![Ethyl 3,6-dimethyl-1-pyrimidin-2-ylpyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13865885.png)
![(7R)-Benzhydryl 3-((methylsulfonyl)oxy)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13865886.png)
![Ethyl [(4,6-dichloro-1,3,5-triazin-2-yl)oxy]acetate](/img/structure/B13865888.png)








